((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine
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Overview
Description
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a sulfonyl group and phenylalanine. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine typically involves the following steps:
Formation of the tert-butylphenyl sulfone: This is achieved by reacting tert-butylbenzene with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Coupling with phenylalanine: The tert-butylphenyl sulfone is then coupled with phenylalanine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using automated systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to thiols or sulfides.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated derivatives of the compound
Scientific Research Applications
((4-(Tert-butyl)phenyl)sulfonyl)phenylalanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of peptides and other bioactive compounds
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHUCLCRIWTQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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